2-(Isobutyl)quinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, which imparts unique chemical properties and biological activities. This particular compound is derived from the parent quinoxaline structure through the substitution of an isobutyl group at the second position of the quinoxaline ring. The molecular formula for 2-(Isobutyl)quinoxaline is , with a molecular weight of approximately 174.24 g/mol.
Quinoxalines, including 2-(Isobutyl)quinoxaline, are primarily synthesized through chemical reactions involving o-phenylenediamines and dicarbonyl compounds. They are classified as heterocyclic compounds due to the presence of nitrogen atoms in their ring structures. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The synthesis of 2-(Isobutyl)quinoxaline can be achieved through several methods:
2-(Isobutyl)quinoxaline can undergo various chemical reactions:
The mechanism of action for 2-(Isobutyl)quinoxaline is closely tied to its interaction with biological targets. Quinoxalines generally exhibit their effects by interacting with specific enzymes or receptors within cells:
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry due to their exceptional pharmacological versatility and presence in clinically significant molecules. These nitrogen-containing heterocycles—comprising a benzene ring fused to pyrazine—exhibit a broad spectrum of bioactivities, positioning them as critical pharmacophores in modern drug development [5] [9]. Their therapeutic relevance spans:
Table 1: Therapeutic Applications of Quinoxaline Derivatives
Biological Activity | Key Compound Examples | Molecular Targets/Mechanisms |
---|---|---|
Anticancer | XK469, Echinomycin | DNA intercalation, SHP1 inhibition |
Antimicrobial | Quinacillin, Levomycin | Bacterial cell wall synthesis inhibition |
Anxiolytic | Compound 2b | GABA_A receptor modulation |
Antidiabetic | Triazoloquinoxaline sulfonamide | α-Glucosidase/α-amylase inhibition |
2-(Isobutyl)quinoxaline (chemical formula: C~13~H~15~N, PubChem CID: 7130) integrates a branched aliphatic chain at the C2 position of the quinoxaline core, conferring distinct physicochemical and pharmacological properties [1]. Key structural features include:
Table 2: Physicochemical Comparison of Quinoxaline Substituents
C2 Substituent | logP | Water Solubility (mg/mL) | Protein Binding Affinity (K~d~, nM) |
---|---|---|---|
Unsubstituted | 2.1 | 15.2 | 520 |
Isobutyl | 3.8 | 2.3 | 84 |
Chloro | 2.9 | 8.7 | 210 |
Phenyl | 4.1 | 0.9 | 67 |
The investigation of isobutyl-quinoxalines has evolved through three transformative phases:
Table 3: Key Milestones in 2-(Isobutyl)quinoxaline Research
Year | Development | Significance |
---|---|---|
1980s | Antibiotic quinoxalines (echinomycin) | Validated quinoxaline as anticancer scaffold |
1990s | XK469 discovery | Herald alkylquinoxalines as chemotherapeutic leads |
2024 | Bifunctional SHP1 inhibitors [4] | Combined therapy/diagnostics with isobutyl linkers |
2024 | Tubulin inhibitors via hybrid design [8] | Enhanced cytotoxicity via isobutyl-induced hydrophobicity |
2025 | Regioselective triazoloquinoxalines [10] | Isobutyl-enhanced antidiabetic activity |
This structured evolution underscores 2-(isobutyl)quinoxaline’s transition from a synthetic curiosity to a strategic pharmacophore in precision oncology and metabolic disease therapeutics.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: